
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride is a synthetic compound that belongs to the class of pyrrolidinyl ketones This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a propiophenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride typically involves the reaction of propiophenone derivatives with pyrrolidine under specific conditions. . The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to target proteins, influencing their activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-phenyl-3-(1-piperidinyl)-1-propanone hydrochloride
- 3-Methyl-α-Pyrrolidinopropiophenone (hydrochloride)
- 4’-Ethyl-2-methyl-3-(1-pyrrolidinyl)propiophenone hydrochloride
Uniqueness
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a propiophenone moiety
Propriétés
Numéro CAS |
40281-23-0 |
|---|---|
Formule moléculaire |
C20H24ClNO |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
2-methyl-1,2-diphenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-20(16-21-14-8-9-15-21,18-12-6-3-7-13-18)19(22)17-10-4-2-5-11-17;/h2-7,10-13H,8-9,14-16H2,1H3;1H |
Clé InChI |
FYGJHBPMTIZVSW-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCCC1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


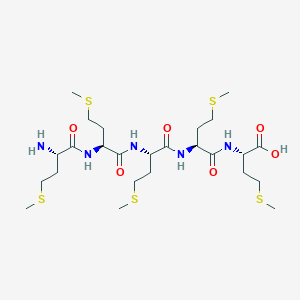
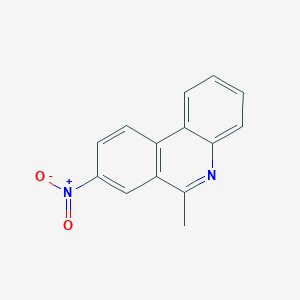
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
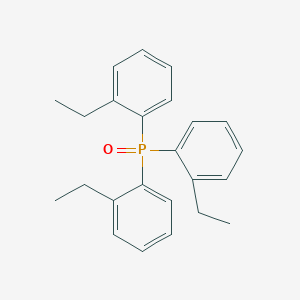
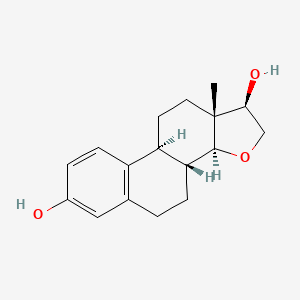

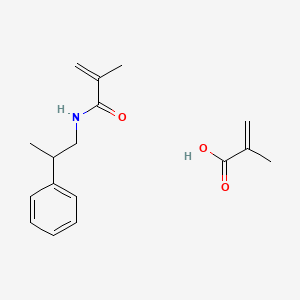
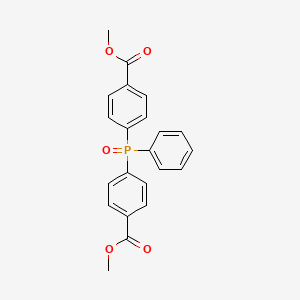
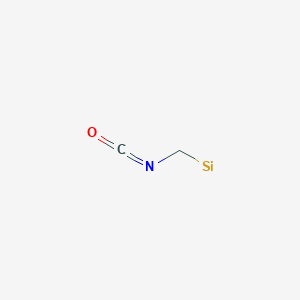
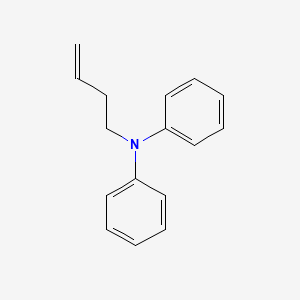
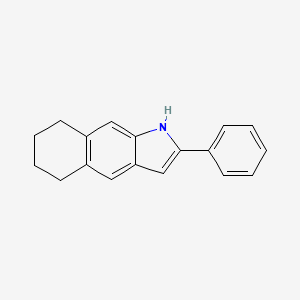
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)


